molecular formula C10H17NO B14445976 2-Azetidinone, 1-cyclohexyl-4-methyl- CAS No. 78159-35-0

2-Azetidinone, 1-cyclohexyl-4-methyl-

Cat. No.: B14445976
CAS No.: 78159-35-0
M. Wt: 167.25 g/mol
InChI Key: UXHYLBRKNSBIGM-UHFFFAOYSA-N
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Description

2-Azetidinone, 1-cyclohexyl-4-methyl- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. This compound is characterized by its unique structure, which includes a cyclohexyl group and a methyl group attached to the azetidinone ring. β-lactams are well-known for their significance in medicinal chemistry, particularly as the core structure of many antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 1-cyclohexyl-4-methyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with 4-methyl-2-oxo-1-azetidinecarboxylic acid in the presence of a dehydrating agent can yield the desired compound . Another method involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of 2-Azetidinone, 1-cyclohexyl-4-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 1-cyclohexyl-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones with various functional groups.

Scientific Research Applications

2-Azetidinone, 1-cyclohexyl-4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azetidinone, 1-cyclohexyl-4-methyl- involves its interaction with specific molecular targets. In the case of its use as an antibiotic, the compound inhibits the biosynthesis of peptidoglycan in bacterial cell walls, leading to cell lysis and death . The β-lactam ring interacts with penicillin-binding proteins, disrupting the cross-linking of peptidoglycan strands.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinone, 1-cyclohexyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its lipophilicity and potentially its ability to interact with hydrophobic targets.

Properties

CAS No.

78159-35-0

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-cyclohexyl-4-methylazetidin-2-one

InChI

InChI=1S/C10H17NO/c1-8-7-10(12)11(8)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3

InChI Key

UXHYLBRKNSBIGM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N1C2CCCCC2

Origin of Product

United States

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